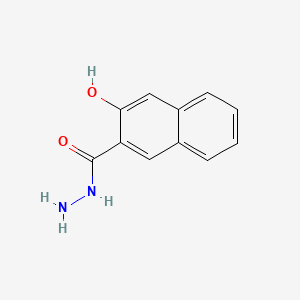

3-Hydroxy-2-naphthohydrazide

Description

Significance of 3-Hydroxy-2-naphthohydrazide in Contemporary Chemical Science

The significance of 3-hydroxy-2-naphthohydrazide in modern chemical science stems from its role as a versatile precursor in the synthesis of a variety of organic molecules. evitachem.com Its derivatives have shown potential in several fields. In medicinal chemistry, they are being explored for the development of agents to manage diabetes by inhibiting carbohydrate-digesting enzymes. evitachem.comnih.govresearcher.life In environmental chemistry, they are utilized as chemosensors for the detection of hazardous ions like cyanide. evitachem.comrsc.orgrsc.org Furthermore, in materials science, this compound is investigated for creating new materials with specific optical and electronic properties. evitachem.com The reactivity of its hydrazide group allows for the formation of hydrazones and Schiff bases, which are pivotal in the development of new therapeutic agents and analytical tools. evitachem.comnih.gov

Historical Overview of 3-Hydroxy-2-naphthohydrazide Research Trajectories

Historically, research on 3-hydroxy-2-naphthohydrazide and its derivatives has evolved from fundamental synthesis and characterization to more specialized applications. Early studies likely focused on the synthesis of the compound itself, which can be achieved through methods like the condensation reaction of 2-naphthol (B1666908) with hydrazine (B178648) hydrate (B1144303) or through microwave-assisted synthesis for improved efficiency. evitachem.com Over time, the focus shifted towards exploring the reactivity of its functional groups, particularly the hydrazide moiety, to create a diverse library of derivatives. evitachem.com This led to the investigation of aroylhydrazones and Schiff bases, with early work dating back to the mid-20th century. nih.gov More recent research has delved into the specific applications of these derivatives, such as their use as fluorescent probes for ion detection and their potential as biologically active agents, including anticancer and antidiabetic compounds. evitachem.comnih.govnih.gov

Current Research Trends and Emerging Areas for 3-Hydroxy-2-naphthohydrazide

Current research on 3-hydroxy-2-naphthohydrazide is vibrant and multifaceted, with several emerging areas of interest. A significant trend is the development of its derivatives as highly selective and sensitive chemosensors. For instance, recent studies have demonstrated their use as fluorescent probes for detecting cyanide and aluminum ions in various media, including food and pharmaceutical samples. nih.gov Another prominent area of research is in medicinal chemistry, where hydrazone derivatives of 3-hydroxy-2-naphthohydrazide are being synthesized and evaluated for their potential in managing diabetes by inhibiting α-glucosidase. nih.govresearcher.liferesearchgate.net

Furthermore, the compound is being used as a ligand to create metal complexes with interesting properties. Arene ruthenium(II) complexes and other metal(II) complexes derived from 3-hydroxy-2-naphthohydrazide are being synthesized and studied for their potential antioxidant and antimicrobial activities. bohrium.comresearchgate.netchemrxiv.org The development of novel diarylethene derivatives incorporating a 3-hydroxy-2-naphthohydrazide unit for use as highly selective fluorescent sensors for metal ions like Al3+ is another active research direction. rsc.org The exploration of its aggregation-induced emission (AIE) properties for sensing applications, such as the detection of vanillin (B372448) and ortho-vanillin, is also a novel and expanding field of study. researchgate.net

Detailed Research Findings

The versatility of 3-hydroxy-2-naphthohydrazide is evident in the diverse range of compounds synthesized from it and their varied applications. The following tables summarize some key research findings.

Table 1: Synthesis and Applications of 3-Hydroxy-2-naphthohydrazide Derivatives

| Derivative Class | Synthesis Method | Application | Key Findings |

| Hydrazones | Condensation reaction with aldehydes/ketones. evitachem.com | Antidiabetic agents. nih.govresearcher.life | Inhibition of α-glucosidase, with some derivatives showing high potency. nih.govresearcher.life |

| Schiff Bases | Reaction with aldehydes or ketones. evitachem.com | Metal ion chemosensors. rsc.orgrsc.org | Selective detection of ions like CN- and Al3+ through colorimetric or fluorescent changes. rsc.orgrsc.org |

| Metal Complexes | Reaction of Schiff base derivatives with metal salts. bohrium.comresearchgate.net | Catalysis, biological activities. bohrium.com | Ruthenium(II) complexes show potential as catalysts and antioxidant agents. bohrium.com |

| Thiazolidinone Derivatives | Cyclization reaction of hydrazones with thioglycolic acid. | Antimicrobial, antioxidant, anti-inflammatory agents. | Derivatives exhibit a range of biological activities. |

Table 2: Performance of 3-Hydroxy-2-naphthohydrazide-Based Chemosensors

| Target Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) |

| Cyanide (CN-) | Hydrazone-based chemosensor. rsc.org | Colorimetric/Fluorescent. rsc.org | 8.2 µM. rsc.org |

| Aluminum (Al3+) | Fluorescent probe. nih.gov | Fluorometric. nih.gov | 1.9 µM. nih.gov |

| Aluminum (Al3+) | Diarylethene-based fluorescent sensor. rsc.org | Fluorometric. rsc.org | Not specified. |

| Ortho-vanillin | Aggregation-induced emission (AIE) probe. researchgate.net | Fluorometric. researchgate.net | 0.3 µM. researchgate.net |

| Vanillin | Aggregation-induced emission (AIE) probe. researchgate.net | Fluorometric (turn-off). researchgate.net | 0.8 µM. researchgate.net |

Table 3: Biologically Active Derivatives of 3-Hydroxy-2-naphthohydrazide

| Derivative | Biological Activity | Target | IC50/Ki Value |

| Hydrazone derivative (3h) | Antidiabetic. nih.govresearcher.life | α-glucosidase. nih.govresearcher.life | IC50 = 2.80 ± 0.03 µM. nih.govresearcher.life |

| Hydrazone derivative (3i) | Antidiabetic. nih.govresearcher.life | α-glucosidase. nih.govresearcher.life | IC50 = 4.13 ± 0.06 µM. nih.govresearcher.life |

| Hydrazone derivative (3f) | Antidiabetic. nih.govresearcher.life | α-glucosidase. nih.govresearcher.life | IC50 = 5.18 ± 0.10 µM. nih.govresearcher.life |

| Thiazolidinone derivative (S20) | Antimicrobial. | Not specified. | Not specified. |

| Thiazolidinone derivative (S20) | Antioxidant. | Not specified. | Not specified. |

| Thiazolidinone derivative (S16) | Anti-inflammatory. | Not specified. | Not specified. |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNAQCWUERCJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063797 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 3-Hydroxy naphthoic acid hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-58-2 | |

| Record name | 3-Hydroxy-2-naphthoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy naphthoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5341-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5341-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-naphthohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF75J6Z7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Hydroxy 2 Naphthohydrazide and Its Derivatives

Established Synthetic Routes to 3-Hydroxy-2-naphthohydrazide

The foundational molecule, 3-hydroxy-2-naphthohydrazide, serves as a critical starting material for a multitude of more complex structures. evitachem.com Its synthesis is well-established, primarily relying on condensation reactions.

Condensation Reactions Utilizing 3-Hydroxy-2-naphthoic Acid Precursors

The most typical method for synthesizing 3-hydroxy-2-naphthohydrazide involves the condensation reaction between 3-hydroxy-2-naphthoic acid and hydrazine (B178648). ontosight.ai This process forms a stable hydrazide bond by joining the carboxylic acid group of the naphthoic acid with the amino group of hydrazine. ontosight.ai A variation of this approach uses methyl 2-hydroxy-3-naphthoate as a precursor, which also reacts with hydrazine to yield the target hydrazide.

Single-Step Condensation Reactions with Aldehyde Derivatives

While 3-hydroxy-2-naphthohydrazide is often the starting point, it can also be directly involved in single-step syntheses to create derivative compounds. For instance, novel chemosensors have been developed through a one-step condensation reaction between 3-hydroxy-2-naphthohydrazide and various aldehyde derivatives. nih.gov This straightforward method produces hydrazone derivatives in high yields. nih.gov

Two-Pot Synthesis Methods for Schiff Base Metal Complexes from 3-Hydroxy-2-naphthohydrazide

A two-pot synthesis method is employed for creating novel Schiff base metal complexes. synthical.comchemrxiv.orgresearchgate.net This process involves two distinct stages. synthical.comchemrxiv.org First, the Schiff base ligand is synthesized, followed by its reaction with a metal salt to form the complex. synthical.com

The mechanism for creating the ligand involves the nucleophilic attack of the primary amine of 3-hydroxy-2-naphthoic hydrazide on a carbonyl carbon of another molecule, such as 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, in an alcohol medium. synthical.comchemrxiv.orgresearchgate.net The resulting ligand is then reacted with metal chlorides, like those of Co(II) and Ni(II), to yield the final metal complexes. synthical.comchemrxiv.org

Table 1: Two-Pot Synthesis of Metal(II) Complexes

| Ligand Precursor 1 | Ligand Precursor 2 | Metal Salt | Resulting Complex |

|---|---|---|---|

| 3-Hydroxy-2-naphthoic hydrazide | 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | Cobalt(II) chloride | (E)-3-hydroxy-N'-(1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)ethylidene)-2-naphthohydrazide Cobalt(II) complex. synthical.com |

Synthesis of Hydrazone Derivatives of 3-Hydroxy-2-naphthohydrazide

The reactivity of the hydrazide group in 3-hydroxy-2-naphthohydrazide makes it an excellent precursor for a wide range of hydrazone derivatives. evitachem.com These derivatives are typically formed through condensation reactions with various aldehydes. nih.gov

Derivatization with Substituted Benzaldehydes

A common strategy for creating diverse hydrazone libraries is the condensation of 3-hydroxy-2-naphthoic acid hydrazide with various substituted benzaldehydes. nih.gov This reaction leads to the formation of N'-(substituted benzylidene)-3-hydroxy-2-naphthohydrazides. nih.gov Research has demonstrated the synthesis of a series of these hydrazone derivatives, which were subsequently studied for their potential applications. nih.govresearchgate.net For example, one study involved reacting 3-hydroxy-2-naphthoic acid hydrazide with 2,3-dichlorobenzaldehyde (B127699) to produce N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide. nih.gov

Preparation of N'-Benzylidene-3-hydroxy-2-naphthohydrazide Ligands

Specific N'-benzylidene-3-hydroxy-2-naphthohydrazide ligands are synthesized for their roles in coordination chemistry and materials science. evitachem.com These Schiff base ligands are prepared by condensing 3-hydroxy-2-naphthohydrazide with specific benzaldehyde (B42025) derivatives. evitachem.comum.edu.my The resulting compounds act as versatile ligands capable of coordinating with metal ions. evitachem.com

Table 2: Examples of Synthesized N'-Benzylidene-3-hydroxy-2-naphthohydrazide Derivatives

| Aldehyde Reactant | Resulting Derivative |

|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide. evitachem.com |

| 5-Chloro-2-hydroxybenzaldehyde | (E)-N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide. evitachem.com |

| 4-(Dimethylamino)benzaldehyde | N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide. evitachem.com |

| 5-Nitro-2-hydroxybenzaldehyde | (E)-N'-(5-nitro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide. um.edu.my |

Synthesis of Hydrazone Schiff Bases for Metal Complexation

Hydrazone Schiff bases derived from 3-hydroxy-2-naphthohydrazide are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. The synthesis of these ligands typically involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde or ketone.

A common synthetic route is the single-step condensation reaction carried out in a suitable solvent, such as methanol. rsc.org For instance, reacting 3-hydroxy-2-naphthohydrazide with aldehydes like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) or 4-nitrobenzaldehyde (B150856) in methanol, often with a catalytic amount of acetic acid, yields the corresponding hydrazone Schiff bases. rsc.org The reaction mixture is typically refluxed for several hours, after which the solid product precipitates and can be collected by filtration. rsc.org

Similarly, bidentate and tridentate hydrazone Schiff base ligands can be synthesized from 3-hydroxy-2-naphthohydrazide and pyridine-2-carbaldehyde. imist.ma These ligands are then used to prepare complexes with metal cations like Co(II) in the presence of various anions. imist.ma The formation of these Schiff bases is a result of the nucleophilic attack of the primary amine group of the hydrazide on the carbonyl carbon of the aldehyde or ketone. acs.org The resulting imine or azomethine group (C=N) is a key feature of these compounds and is crucial for their coordination to metal centers. imist.mabohrium.com

The versatility of this synthetic approach allows for the creation of a diverse library of hydrazone ligands with tailored electronic and steric properties by simply varying the aldehyde or ketone precursor. researchgate.netnih.gov This fine-tuning is essential for controlling the coordination chemistry and, consequently, the physical and chemical properties of the resulting metal complexes.

Green Chemistry Approaches in 3-Hydroxy-2-naphthohydrazide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of 3-hydroxy-2-naphthohydrazide derivatives and their complexes. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Ball Milling Strategies for Ligand and Complex Preparation

A notable green chemistry approach for the synthesis of 3-hydroxy-2-naphthohydrazide derivatives is the use of mechanochemistry, specifically ball milling. tandfonline.com This solvent-free technique involves the grinding of solid reactants together in a mill, where the mechanical energy drives the chemical reaction.

The synthesis of Ni(II) and Co(II) complexes of N'-benzylidene-3-hydroxy-2-naphthohydrazide has been successfully achieved using ball milling. tandfonline.com This method is presented as a simple, efficient, and quantitative technique for the solvent-free synthesis of these metal complexes, achieving high yields of up to 99%. tandfonline.com The process is considered a green strategy as it is waste-free and produces the complexes in a pure state. tandfonline.com

Mechanochemical synthesis has been shown to be an effective method for preparing various hydrazones, often with excellent yields and reduced reaction times compared to conventional solution-based methods. nih.govresearchgate.net The use of liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further facilitate the reaction. acs.orgnih.gov This approach has been used for the synthesis of various hydrazone and Schiff base derivatives, demonstrating its broad applicability. acs.orgnih.gov The solid-state melt reaction is another efficient method for certain hydrazone derivatives. rsc.org These solvent-free or low-solvent methods align with the goals of green chemistry by significantly reducing the environmental impact of chemical synthesis. nih.gov

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of newly synthesized 3-hydroxy-2-naphthohydrazide derivatives and their metal complexes are accomplished through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization (FT-IR, UV-Vis, NMR, Mass Spectrometry)

A suite of spectroscopic methods is employed to characterize these compounds, each providing unique insights into their molecular structure. bohrium.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the key functional groups present in the synthesized compounds and to confirm the coordination of the ligand to the metal ion. In the FT-IR spectra of the free hydrazone ligands, characteristic bands for ν(N-H), ν(C=O), and ν(C=N) are observed. Upon complexation, shifts in the positions of these bands, particularly the lowering of the ν(C=O) and ν(C=N) frequencies and the disappearance of the ν(O-H) band of the naphthoic hydroxyl group, indicate the coordination of the ligand to the metal center through the carbonyl oxygen, azomethine nitrogen, and the deprotonated phenolic oxygen. tandfonline.com New bands appearing at lower frequencies are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. tandfonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Complexation |

| ν(O-H) (naphthoic) | Present | Disappears |

| ν(C=O) (amide I) | ~1680-1650 | Shifts to lower frequency |

| ν(C=N) (azomethine) | ~1620-1600 | Shifts to lower frequency |

| ν(M-O) | Not present | Appears at lower frequency |

| ν(M-N) | Not present | Appears at lower frequency |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecules. The spectra of the ligands typically show absorption bands corresponding to π → π* transitions of the aromatic rings and the C=N group, as well as n → π* transitions of the non-bonding electrons. imist.ma Upon complexation, new bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing evidence of complex formation. bohrium.comimist.ma

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for elucidating the structure of the ligands in solution. In ¹H NMR spectra, the signals for the N-H and O-H protons are characteristic. The disappearance of the O-H proton signal upon complexation confirms its deprotonation and involvement in coordination. bohrium.com In ¹³C NMR spectra, the chemical shifts of the carbonyl carbon and the azomethine carbon provide evidence for the formation of the hydrazone Schiff base. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming their proposed molecular formulae. bohrium.com The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

X-ray Crystallography and Structural Elucidation

For several metal complexes of 3-hydroxy-2-naphthohydrazide derivatives, single-crystal X-ray analysis has confirmed the coordination mode of the ligands. bohrium.com For example, in arene ruthenium(II) complexes, the hydrazone ligands have been shown to bind to the ruthenium center in a bidentate fashion through the azomethine nitrogen and the imidolate oxygen, forming a stable five-membered chelate ring. bohrium.com In other cases, the ligands can act as tridentate O,N,O-donors. The structural analysis reveals the coordination environment around the metal ion, which is often a distorted octahedral or square-based pyramidal geometry. bohrium.com These detailed structural insights are crucial for understanding the structure-property relationships of these compounds.

Coordination Chemistry and Metal Complexes of 3 Hydroxy 2 Naphthohydrazide

Ligand Properties of 3-Hydroxy-2-naphthohydrazide and its Derivatives

The functionality of 3-hydroxy-2-naphthohydrazide as a ligand is rooted in its specific molecular structure, which features multiple potential coordination sites. When it reacts with aldehydes or ketones, it forms hydrazone derivatives (Schiff bases), which are highly effective and versatile chelating agents.

3-Hydroxy-2-naphthohydrazide and its hydrazone derivatives possess strategically positioned donor atoms, primarily oxygen and nitrogen, which are responsible for their chelating capabilities. The key coordination sites are the phenolic oxygen atom from the naphthyl ring, the carbonyl oxygen of the hydrazide moiety (in its keto form), and the azomethine nitrogen atom in its Schiff base derivatives. nih.gov The chemosensory potential of these compounds is often attributed to the deprotonation of the labile N-H and O-H groups upon interaction with other species. nih.govrsc.org This deprotonation confirms the availability of both nitrogen and oxygen atoms for coordination with metal ions. In complex formation, the ligand typically chelates to a metal ion through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.gov

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Hydrazone ligands derived from 3-hydroxy-2-naphthohydrazide can exhibit variable denticity, acting as bidentate, tridentate, or even polydentate ligands. nih.gov In many documented cases, these ligands act in a mononegative bidentate fashion, coordinating through the azomethine nitrogen and the enolic oxygen. nih.gov The specific denticity depends on the structure of the aldehyde or ketone used to form the hydrazone, as well as the reaction conditions and the nature of the metal ion. By introducing additional donor groups onto the aldehyde or ketone precursor, the resulting Schiff base ligand can be designed to have higher denticity, allowing for the formation of more complex and stable coordination compounds.

Hydrazone ligands derived from 3-hydroxy-2-naphthohydrazide can exist in two tautomeric forms: the keto form and the enol form. Spectroscopic studies have shown that while the free ligand often exists in the keto form, coordination with a metal ion typically occurs through the deprotonated enol form. nih.gov This process involves the loss of a proton from the N-H group of the hydrazide moiety, followed by a rearrangement to form a C=N-N=C(O⁻)- structure, the enolate. This enolate form is stabilized by resonance. The chelation to the metal ion then proceeds via the negatively charged enolate oxygen and the azomethine nitrogen atom, forming a stable chelate ring. nih.gov This keto-enol tautomerism is a critical aspect of the ligand's coordination behavior, influencing the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydroxy-2-naphthohydrazide and its derivatives is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal complexes involving ligands derived from 3-hydroxy-2-naphthohydrazide have been synthesized and characterized. The general method often involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an aldehyde or ketone, followed by the addition of a metal salt. nih.govchemrxiv.org For example, Co(II) and Ni(II) complexes have been prepared by reacting the corresponding metal chlorides with a Schiff base ligand derived from 3-hydroxy-2-naphthohydrazide. chemrxiv.org Similarly, complexes of Cu(II) and Zn(II) have also been reported. nih.gov Studies on the closely related 3-hydroxy-2-naphthoic acid with hydrazine (B178648) have demonstrated the formation of complexes with Ni(II), Co(II), Cd(II), Zn(II), Mn(II), and Cu(II). scispace.comresearchgate.netkab.ac.ug The resulting complexes are characterized using various techniques, including elemental analysis, mass spectrometry, NMR, IR, and UV-Vis spectroscopy, to confirm their composition and suggest their geometry, which is often octahedral for metals like Co(II) and Ni(II). chemrxiv.orguomustansiriyah.edu.iq

| Metal Ion | Typical Geometry | Reference |

|---|---|---|

| Co(II) | Octahedral | chemrxiv.orgresearchgate.netkab.ac.ug |

| Ni(II) | Octahedral | chemrxiv.orgresearchgate.netkab.ac.ug |

| Cu(II) | Distorted Octahedron | researchgate.netkab.ac.ug |

| Zn(II) | Octahedral | researchgate.netkab.ac.ug |

| Mn(II) | Octahedral | researchgate.netkab.ac.ug |

Mixed-Ligand Metal Complexes

The coordination chemistry of 3-hydroxy-2-naphthohydrazide extends to the formation of mixed-ligand complexes, where the primary ligand is coordinated to a metal center along with one or more different ligands. The inclusion of a secondary ligand can modulate the electronic and steric properties of the resulting complex, leading to diverse structural and functional outcomes.

Mixed-ligand complexes of various transition metals have been synthesized using Schiff bases derived from 3-hydroxy-2-naphthohydrazide. For instance, a series of mixed-ligand complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III), and Au(III) were prepared using an azo ligand derived from 4-methylimidazole (B133652) and sulfadiazine, and a Schiff base derived from 4-(dimethylamino)-2-hydroxybenzaldehyde (B180962) and 4-amino-3-hydroxy benzene (B151609) sulfonamide. In these complexes, the Schiff base and the azo ligand act as tridentate and bidentate ligands, respectively. The resulting complexes were found to have a general composition of [ML1L2H2O] for divalent metals, [ML1L2Cl] for Fe(III), and [ML1L2]Cl2 for Au(III).

Another study details the synthesis of mixed-ligand complexes of Cr(III) and Mn(II) using N′-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide. acs.orgnih.gov The analytical and spectral data suggested an octahedral geometry for the Cr(III) complex and a tetrahedral geometry for the Mn(II) complex. acs.orgnih.gov The coordination in these complexes occurs through nitrogen and oxygen donor atoms from the mixed ligands. acs.org

The synthesis of novel Schiff base metal(II) complexes derived from 3-hydroxy-2-naphthoic hydrazide and 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one has also been reported. chemrxiv.org The reaction of this ligand with Co(II) and Ni(II) chlorides resulted in the formation of two new metal complexes. chemrxiv.org

Table 1: Examples of Mixed-Ligand Complexes

| Metal Ion | Secondary Ligands | Proposed Geometry |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Azo ligand and Schiff base | Octahedral |

| Fe(III) | Azo ligand and Schiff base | Octahedral |

| Au(III) | Azo ligand and Schiff base | Square Planar |

| Cr(III) | N′-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide | Octahedral |

| Mn(II) | N′-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide | Tetrahedral |

Structural Analysis of 3-Hydroxy-2-naphthohydrazide Metal Complexes

Geometrical Forms and Coordination Environment

The geometrical arrangement of ligands around a central metal ion in a coordination complex is a fundamental aspect of its structure. wikipedia.org For metal complexes of 3-hydroxy-2-naphthohydrazide and its derivatives, common coordination geometries include octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org The specific geometry is influenced by factors such as the coordination number, the nature of the metal ion and its oxidation state, and the steric and electronic properties of the ligands. wikipedia.orgnih.gov

In many complexes, 3-hydroxy-2-naphthohydrazide and its Schiff base derivatives act as bidentate or tridentate ligands, coordinating to the metal ion through the oxygen atom of the hydroxyl group, the oxygen atom of the carbonyl group, and/or the nitrogen atom of the azomethine group. somaiya.edu.in

For instance, in a series of mixed-ligand complexes, Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes were found to exhibit an octahedral geometry, while the Au(III) complex adopted a square planar geometry. Similarly, a Cr(III) mixed-ligand complex was proposed to have an octahedral geometry, whereas a Mn(II) complex was suggested to be tetrahedral. acs.orgnih.gov X-ray diffraction studies on Co(II), Ni(II), and Pd(II) complexes of a Schiff base derived from 3-hydroxybenzaldehyde (B18108) and 3-hydroxy-2-naphthoic hydrazide suggested an orthorhombic crystal system for all the complexes. somaiya.edu.in

The coordination environment is further defined by the specific donor atoms from the ligands that bind to the metal center. Infrared spectral data often provide evidence for the coordination sites. For example, shifts in the vibrational frequencies of the C=O, C=N, and O-H groups upon complexation can indicate their involvement in bonding to the metal ion. somaiya.edu.in

Table 2: Common Geometries of Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Mn(II) |

| 4 | Square Planar | Au(III), Pd(II) |

Intramolecular and Intermolecular Hydrogen Bonding in Crystal Structures

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of 3-hydroxy-2-naphthohydrazide and its derivatives. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are frequently observed.

Intramolecular hydrogen bonds are often formed between the hydrogen atom of the hydrazide N-H group and the oxygen atom of the hydroxyl group, or between the hydroxyl hydrogen and the imino nitrogen. nih.govresearchgate.net For example, in the crystal structure of (E)-3-hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide, the molecule is stabilized by intramolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.gov Similarly, in N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, an intramolecular N—H⋯O hydrogen bond is present between the imino hydrogen and the hydroxyl oxygen. researchgate.net

Intermolecular hydrogen bonds create extended networks in the crystal lattice. In the structure of 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide, intermolecular O—H⋯O hydrogen bonds form one-dimensional chains along the c-axis. nih.gov Likewise, in N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, symmetry-related molecules are linked by intermolecular O—H⋯O hydrogen bonds, also forming chains. researchgate.net The crystal structure of N′-benzoyl-3-hydroxy-2-naphthohydrazide is stabilized by both O—H···O and N—H···O hydrogen bonding. nih.gov

Table 3: Examples of Hydrogen Bonding

| Compound | Intramolecular H-Bonds | Intermolecular H-Bonds |

|---|---|---|

| (E)-3-hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide | N—H⋯O, O—H⋯N | O—H⋯O |

| N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide | N—H⋯O | O—H⋯O |

| 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide | N—H⋯O | O—H⋯O |

Dihedral Angles and Planarity

In many Schiff base derivatives of 3-hydroxy-2-naphthohydrazide, the molecule is approximately planar. For instance, in N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, the dihedral angle between the benzene ring and the naphthyl mean plane is a mere 2.72 (13)°. researchgate.net Similarly, in 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide, the dihedral angle between the mean planes of the benzene and naphthyl rings is 0.8 (2)°, indicating a high degree of planarity. nih.gov In this compound, the mean plane of the hydrazide group forms small dihedral angles of 2.0 (2)° and 2.2 (2)° with the mean planes of the benzene and naphthyl rings, respectively. nih.gov

In another example, (E)-3-hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide, the molecule is also nearly planar, with a dihedral angle of 15.27 (13)° between the benzene ring and the naphthyl ring system. nih.gov For N′-benzoyl-3-hydroxy-2-naphthohydrazide, the dihedral angle between the planes of the naphthalene (B1677914) and phenyl ring systems is 2.64 (2)°. nih.gov

The near-planar conformation of these molecules is often stabilized by the presence of intramolecular hydrogen bonds, which help to lock the different parts of the molecule into a relatively fixed orientation. This planarity can also facilitate π-π stacking interactions between adjacent molecules in the crystal structure. nih.gov

Table 4: Dihedral Angles in 3-Hydroxy-2-naphthohydrazide Derivatives

| Compound | Ring Systems | Dihedral Angle (°) |

|---|---|---|

| N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide | Benzene and Naphthyl | 2.72 (13) |

| 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide | Benzene and Naphthyl | 0.8 (2) |

| (E)-3-hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide | Benzene and Naphthyl | 15.27 (13) |

Theoretical Studies of Coordination

Density Functional Theory (DFT) Studies of Metal Complexes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and properties of metal complexes. mdpi.combiointerfaceresearch.comresearchgate.netdoi.org DFT calculations can provide valuable insights into the nature of metal-ligand bonding, predict molecular geometries, and help in the interpretation of spectroscopic data. mdpi.com

For mixed-ligand complexes of Cr(III) and Mn(II) involving a hydrazide derivative, DFT was used to optimize the geometries and verify the proposed bonding modes. acs.org These calculations supported the suggested coordination through nitrogen and oxygen donor atoms. acs.org In another study, DFT was employed to investigate the interaction between a chemosensor based on 3-hydroxy-2-naphthohydrazide and cyanide ions. rsc.orgnih.gov The calculations helped to understand the charge transfer processes and the nature of the non-covalent interactions involved in the sensing mechanism. rsc.orgnih.gov

DFT calculations have also been used to study the vibrational spectra of metal complexes, aiding in the assignment of infrared and Raman bands. mdpi.combiointerfaceresearch.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions and simulate UV-Vis spectra, providing a theoretical basis for understanding the electronic properties of the complexes. mdpi.combiointerfaceresearch.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often analyzed in DFT studies. doi.org The energies and spatial distributions of these orbitals provide information about the reactivity of the complex, with the HOMO-LUMO energy gap being an indicator of its kinetic stability. doi.org

Table 5: Applications of DFT in Studying Metal Complexes

| Application | Information Obtained |

|---|---|

| Geometric Optimization | Prediction of stable molecular structures and coordination geometries. acs.orgbiointerfaceresearch.com |

| Electronic Structure Analysis | Understanding of metal-ligand bonding, charge distribution, and molecular orbital energies (HOMO, LUMO). doi.orgrsc.orgnih.gov |

| Spectroscopic Predictions | Calculation of vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis) to aid in spectral interpretation. mdpi.combiointerfaceresearch.com |

Biological and Biomedical Applications of 3 Hydroxy 2 Naphthohydrazide Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents is a critical area of research, and derivatives of 3-hydroxy-2-naphthohydrazide have emerged as a promising class of compounds. Their broad-spectrum activity against various pathogenic microorganisms has been the subject of numerous studies.

Several studies have highlighted the antibacterial potential of 3-hydroxy-2-naphthohydrazide derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 3-hydroxy-2-naphthoic acid hydrazide derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that many of these compounds exhibited significant activity against pathogenic bacteria. researchgate.netmendeley.com

In one study, lanthanum complexes of naphthoic acid derivatives, including 3-hydroxy-2-naphthoic acid, were screened for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The metal complexes were found to be more potent than the uncomplexed antibiotic, ciprofloxacin, against one or more of the bacterial species. jetir.org Another study synthesized a series of 4-arylazo-2-naphthol derivatives from 3-hydroxy-2-naphthoic acid hydrazide and found that several of these compounds displayed high antibacterial activity compared to reference drugs. researchgate.net

The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy. For some 3-hydroxy-2-naphthohydrazide derivatives, the MIC values against S. aureus and E. coli have been reported, demonstrating their potential to inhibit bacterial growth.

Antibacterial Activity of 3-Hydroxy-2-naphthohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| Lanthanum complex of 3-hydroxy-2-naphthoic acid | Escherichia coli | Higher activity against Gram-negative bacteria. jetir.org |

| Lanthanum complex of 3-hydroxy-2-naphthoic acid | Staphylococcus aureus | Sensitive with inhibitory zones of 9-19 mm. jetir.org |

| 4-Arylazo-2-naphthol derivatives | Various pathogenic bacteria | Exhibited interesting high activities compared with reference drugs. researchgate.net |

In addition to their antibacterial properties, derivatives of 3-hydroxy-2-naphthohydrazide have also shown promise as antifungal agents. A study on the synthesis and biological evaluation of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives found that N′-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide displayed good antifungal potential against Rhizopus oryzae.

Furthermore, Schiff bases and their resin derivatives synthesized from 3-hydroxy-2-naphthohydrazide analogues have been screened for their antifungal activity against Aspergillus niger and Aspergillus flavus. The results indicated that these compounds showed enhanced activity against these fungal strains. crimsonpublishers.com The antifungal activity was assessed by measuring the diameter of the zone of inhibition.

Antifungal Activity of 3-Hydroxy-2-naphthohydrazide Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation |

|---|---|---|

| N′-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Rhizopus oryzae | Good antifungal potential. |

| Schiff base of bis(2-methoxy-1-napthaldehyde) hydrazine (B178648) hydrate (B1144303) | Aspergillus niger | Showed inhibitory effects. crimsonpublishers.com |

| Schiff base of bis(2-methoxy-1-napthaldehyde) hydrazine hydrate | Aspergillus flavus | Enhanced activity observed. crimsonpublishers.com |

| Schiff based resin of poly methylene (B1212753) bis(2-methoxy-1-napthaldehyde) hydrazine hydride | Aspergillus niger | Enhanced activity compared to the Schiff base. crimsonpublishers.com |

| Schiff based resin of poly methylene bis(2-methoxy-1-napthaldehyde) hydrazine hydride | Aspergillus flavus | Enhanced activity compared to the Schiff base. crimsonpublishers.com |

The antimicrobial activity of 3-hydroxy-2-naphthohydrazide derivatives is closely linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic rings play a crucial role in determining the biological activity.

For instance, the introduction of certain functional groups can enhance the antimicrobial potency. The formation of metal complexes, such as with lanthanum, has been shown to increase the antibacterial activity compared to the parent compound. jetir.org In the case of 4-arylazo-2-naphthol derivatives, the type and position of the substituent on the arylazo moiety influence the antibacterial efficacy. researchgate.net

The conversion of 3-hydroxy-2-naphthohydrazide into thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles has also been explored to generate novel compounds with antimicrobial activity. nih.gov These modifications alter the electronic and steric properties of the molecule, which in turn affects its interaction with microbial targets.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants play a vital role in mitigating oxidative damage. Derivatives of 3-hydroxy-2-naphthohydrazide have been investigated for their antioxidant potential.

The antioxidant activity of 3-hydroxy-2-naphthohydrazide derivatives has been assessed using various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.gov

Studies have shown that certain 3-hydroxy-2-naphthohydrazide derivatives exhibit significant DPPH radical scavenging activity. For example, N′-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide was identified as having the highest antioxidant potential in a series of synthesized compounds. The antioxidant capacity is often concentration-dependent, with higher concentrations of the derivative leading to increased radical scavenging. nih.gov

In vitro Antioxidant Activity of a 3-Hydroxy-2-naphthohydrazide Derivative

| Compound/Derivative | Assay | Observation |

|---|---|---|

| N′-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | DPPH Radical Scavenging Assay | Showed the highest antioxidant potential in its series. |

The free radical scavenging activity of phenolic compounds like 3-hydroxy-2-naphthohydrazide derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group. rsc.org This process neutralizes the free radical, thus terminating the radical chain reaction. The presence of the naphthalene (B1677914) ring system and the hydrazide moiety can also contribute to the antioxidant activity by stabilizing the resulting radical through resonance.

Anti-inflammatory Investigations

The anti-inflammatory potential of 3-hydroxy-2-naphthohydrazide derivatives has been explored through various studies. A series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, synthesized from a 3-hydroxy-2-naphthoic acid hydrazide precursor, were evaluated for their in vitro anti-inflammatory activity. Among the synthesized compounds, N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) exhibited the most significant anti-inflammatory activity researchgate.net.

In a different study, novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives were synthesized and evaluated for their anti-inflammatory effects. These compounds were tested in acute in vivo models of inflammation, such as carrageenan-induced inflammation. The results indicated that these derivatives can effectively reduce inflammatory parameters mdpi.com. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade. For instance, some naproxen (B1676952) derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway that leads to the production of pro-inflammatory mediators mdpi.com.

The table below summarizes the anti-inflammatory activity of a selected 3-hydroxy-2-naphthohydrazide derivative.

| Compound ID | Chemical Name | Anti-inflammatory Activity |

| S16 | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide | Highest anti-inflammatory potential among the tested series researchgate.net |

Anticancer and Cytotoxic Studies

The anticancer properties of compounds derived from or structurally related to 3-hydroxy-2-naphthohydrazide have been extensively investigated against a panel of human cancer cell lines. These studies have revealed the potential of this chemical scaffold in the development of novel cytotoxic agents.

Numerous studies have documented the anti-proliferative effects of various heterocyclic compounds synthesized from or related to hydrazide derivatives against a range of cancer cell lines.

For instance, a fluorinated pyrazoline analogue demonstrated significant cytotoxic activity against HeLa (cervical cancer) cells with a half-maximal inhibitory concentration (IC50) of 27.56 µg/ml researchgate.net. In studies on A549 (lung cancer) cells, certain imatinib (B729) derivatives and other novel compounds exhibited potent antiproliferative activity, with IC50 values as low as 6.4 μM and less than 3.9 µg/mL, respectively mdpi.comresearchgate.net.

The cytotoxic effects of various derivatives have also been evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Pyrimidinethione, triazolopyrimidine, and thiazolopyrimidine derivatives showed high potency against both cell lines researchgate.net. Similarly, certain benzimidazole (B57391) derivatives displayed significant inhibitory activity against these cell lines nih.govwaocp.org.

The table below presents a selection of IC50 values for compounds structurally related to 3-hydroxy-2-naphthohydrazide derivatives against various cancer cell lines.

| Cell Line | Compound Class/Derivative | IC50 Value |

| HeLa | Fluorinated pyrazoline analogue | 27.56 µg/ml researchgate.net |

| A549 | Imatinib derivative (3c) | 6.4 μM mdpi.com |

| A549 | 1,3,4-Oxadiazole (B1194373) and pyrimidine (B1678525) core compound (2) | < 3.9 µg/mL researchgate.net |

| MCF-7 | Pyrimidinethione derivative | Potent activity reported researchgate.net |

| HCT-116 | Thiazolopyrimidine derivative | Potent activity reported researchgate.net |

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of derivatives related to the 3-hydroxy-2-naphthohydrazide scaffold.

In one study, the cytotoxic effects of novel acetamides bearing 1,3,4-oxadiazole and pyrimidine cores were compared between A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryonic fibroblast (healthy) cells. Certain compounds were identified as highly cytotoxic against A549 cells while exerting no significant cytotoxicity to the normal NIH/3T3 cells researchgate.net. Another investigation on the chloroform (B151607) fraction of Eleutherine bulbosa showed a higher cytotoxic effect on A549 cells (IC50 = 30.01 ± 2.14 μg/mL) compared to normal lung MRC-5 cells (IC50 = 102.2 ± 1.78 μg/mL), indicating a degree of selectivity nih.gov. The selectivity ratio (SR), calculated as the IC50 value for normal cells divided by the IC50 value for cancer cells, is a key parameter in these evaluations researchgate.netresearchgate.net.

The mechanism of anticancer action for many compounds involves the induction of programmed cell death, or apoptosis, often mediated by the generation of reactive oxygen species (ROS). Cancer cells, which typically have higher basal levels of ROS than normal cells, are more vulnerable to further ROS induction, which can push them over a cytotoxic threshold nih.gov.

Studies on various heterocyclic derivatives have demonstrated their ability to induce apoptosis. For example, a novel naphthyridine derivative was found to induce caspase-3-dependent apoptosis in A375 human melanoma cells at high concentrations nih.gov. Pyrazole derivatives have also been shown to trigger apoptosis in triple-negative breast cancer cells through the production of ROS and the activation of caspase 3 waocp.org. In A549 lung cancer cells, certain phenanthrene (B1679779) derivatives were found to promote apoptosis, an effect associated with a decrease in the Bcl-2/Bax ratio, which are key regulatory proteins in the apoptotic pathway nih.gov. The generation of ROS has been observed in various cancer cell lines following treatment with different compounds, highlighting this as a common mechanism of anticancer activity researchgate.net.

DNA Interaction Studies

The interaction of small molecules with DNA is a significant area of research in the development of new anticancer drugs. Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

The binding of various compounds to calf thymus DNA (ctDNA) has been investigated using spectroscopic and electrochemical methods. These studies can reveal the mode of binding, such as intercalation (where the molecule inserts itself between the base pairs of the DNA) or groove binding. For example, the interaction of flavonoids with ctDNA has been shown to occur via an intercalative mode, leading to the stabilization of the DNA double helix nih.govresearchgate.net. Biophysical techniques, including absorption and fluorescence titrations, circular dichroism, and differential scanning calorimetry, are employed to elucidate the binding mechanisms and conformational changes in DNA upon complex formation nih.govrsc.org.

The cleavage of plasmid DNA, such as pBR322, is another method used to assess the DNA-damaging potential of new compounds. Studies have shown that certain metal complexes of Schiff bases can effectively cleave pBR322 plasmid DNA, indicating their potential as DNA-targeting agents nih.govresearchgate.net. The pBR322 plasmid is a well-characterized cloning vector that is often used in such assays to evaluate the ability of compounds to induce single- or double-strand breaks in DNA nih.govresearchgate.net.

DNA Cleavage Mechanisms

Derivatives of 3-hydroxy-2-naphthohydrazide, particularly when complexed with transition metals such as copper(II), cobalt(II), and nickel(II), have demonstrated the ability to induce DNA cleavage. The DNA cleavage activity of these metal complexes is often evaluated using plasmid DNA, such as pBR322, through agarose (B213101) gel electrophoresis.

Research has indicated that the copper(II) complex of a novel hydrazone derived from the condensation of 3-hydroxy-2-naphthoic hydrazide and dehydroacetic acid can efficiently cleave pBR322 DNA. This cleavage activity is significantly enhanced in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). While the ligand itself may not exhibit any DNA cleavage ability, its metal complexes show moderate to good activity. The enhanced cleavage in the presence of H₂O₂ suggests that the mechanism likely involves the generation of reactive oxygen species (ROS). The metal ion in the complex can catalyze the decomposition of H₂O₂ to produce highly reactive hydroxyl radicals (•OH), which then attack the DNA backbone, leading to strand scission.

The general proposed mechanism for DNA cleavage by such metal complexes in the presence of H₂O₂ is as follows:

The metal complex binds to the DNA molecule.

The metal center, for instance, Cu(II), is reduced to Cu(I) by a reducing agent or through an intermediate step.

The reduced metal ion, Cu(I), reacts with H₂O₂ in a Fenton-like reaction to generate hydroxyl radicals (•OH).

The highly reactive hydroxyl radicals abstract hydrogen atoms from the deoxyribose sugar or the nucleotide bases of the DNA, leading to strand breaks.

It has been observed that the copper complex is often more efficient in DNA cleavage compared to cobalt and nickel complexes of the same ligand, which can be attributed to the redox properties of copper.

Intercalative and Replacement Binding Modes

The interaction of 3-hydroxy-2-naphthohydrazide derivatives and their metal complexes with DNA can occur through various binding modes, with intercalation being a prominent mechanism. Intercalation involves the insertion of a planar molecule, or a part of it, between the base pairs of the DNA double helix. This mode of binding is often observed for aromatic and planar structures, such as the naphthalene ring present in 3-hydroxy-2-naphthohydrazide derivatives.

Studies on mononuclear Cu(II) and Co(II) complexes of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide have utilized physical methods like spectral absorption and emission studies to investigate their interaction with Calf Thymus DNA (CT-DNA). These investigations help in elucidating the mode and extent of the interaction. A study on a group of hydrazide and semicarbazide (B1199961) derivatives revealed an intercalative mode of binding with DNA.

The process of intercalative binding typically leads to changes in the spectroscopic properties of the compound and the DNA. For instance, upon intercalation, a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift in the wavelength of maximum absorbance) are often observed in the UV-Vis spectrum of the compound. These spectral changes are indicative of the stacking interactions between the planar aromatic moiety of the compound and the DNA base pairs.

In addition to intercalation, other binding modes such as groove binding and electrostatic interactions are possible. However, for the planar naphthyl group of 3-hydroxy-2-naphthohydrazide derivatives, intercalation is a highly plausible and frequently suggested binding mechanism.

Enzyme Inhibition

A significant area of research for 3-hydroxy-2-naphthohydrazide derivatives is their potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay the release of glucose from complex carbohydrates, thereby reducing postprandial hyperglycemia, which is a key aspect of managing type 2 diabetes.

A series of hydrazone derivatives based on 3-hydroxy-2-naphthohydrazide have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. Many of these compounds have shown significantly more potent inhibition than acarbose, a commercially available α-glucosidase inhibitor. The inhibitory activities are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below summarizes the α-glucosidase inhibitory activity of several 3-hydroxy-2-naphthohydrazide-based hydrazones.

| Compound | IC₅₀ (µM) |

| 3a | 9.59 ± 0.14 |

| 3c | 5.42 ± 0.11 |

| 3d | 6.76 ± 0.20 |

| 3f | 5.18 ± 0.10 |

| 3g | 6.17 ± 0.15 |

| 3h | 2.80 ± 0.03 |

| 3i | 4.13 ± 0.06 |

| 3n | 10.01 ± 0.42 |

| Acarbose (Standard) | 873.34 ± 1.67 |

Data sourced from a study on 3-hydroxy-2-naphthohydrazide-based hydrazones.

As the data indicates, several of the synthesized compounds, particularly compound 3h , exhibit exceptionally high inhibitory potential against α-glucosidase, with IC₅₀ values in the low micromolar range, making them promising candidates for further investigation in the management of diabetes.

To understand the mechanism by which 3-hydroxy-2-naphthohydrazide derivatives inhibit α-glucosidase, kinetic studies are performed. These analyses help to determine the type of inhibition, such as competitive, non-competitive, or mixed-type.

Kinetic analysis of the most potent compound, 3h , from the series of 3-hydroxy-2-naphthohydrazide-based hydrazones revealed a concentration-dependent form of inhibition. The inhibition constant (Kᵢ) for compound 3h was determined to be 4.76 ± 0.0068 µM. The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger binding and more potent inhibition.

The nature of the inhibition can be elucidated using graphical methods such as the Lineweaver-Burk plot. A competitive inhibitor, for instance, will increase the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. While the specific type of inhibition for all derivatives has not been detailed, the concentration-dependent nature of the inhibition by compound 3h suggests that it likely competes with the substrate for binding to the active site of the α-glucosidase enzyme.

In Silico and Computational Biology Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding patterns of potential inhibitors with their target proteins at a molecular level.

In the case of 3-hydroxy-2-naphthohydrazide derivatives as α-glucosidase inhibitors, molecular docking studies have been conducted to elucidate their binding interactions with the active site of the enzyme. These in silico studies have revealed that the hydrazide and the naphthalene-ol groups of these compounds play a crucial role in their binding to the essential amino acid residues within the active site of the α-glucosidase enzyme.

Specifically, the docking analysis of a series of 3-hydroxy-2-naphthohydrazide-based hydrazones indicated key interactions with the following residues in the α-glucosidase active site:

Glu277

Gln279

The interactions with these specific residues are vital for the stabilization of the enzyme-inhibitor complex and are believed to be a primary determinant of the observed inhibitory activity. The binding patterns predicted by molecular docking are in good agreement with the experimental in vitro inhibition data, where compounds showing stronger interactions in the docking studies also exhibit lower IC₅₀ values.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET studies for a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were conducted using various computational platforms, including Molinspiration, Pre-ADMET, and the OSIRIS Property Explorer. These tools predict key parameters that determine the viability of a compound as a potential drug.

The predictions from these studies indicate that the synthesized derivatives generally exhibit favorable drug-like characteristics. For instance, the majority of the compounds are predicted to have good intestinal absorption and bioavailability. The toxicity predictions are also a crucial component of the ADMET assessment. The OSIRIS Property Explorer was utilized to predict the toxicity risks, such as mutagenicity, tumorigenicity, irritancy, and reproductive effects. The results from this analysis suggested that the synthesized compounds largely possess a low risk of toxicity.

Below is a representative data table summarizing the predicted ADMET properties for a selection of these derivatives.

| Compound | Predicted Intestinal Absorption (%) | Mutagenicity Risk | Tumorigenicity Risk | Irritancy Risk | Reproductive Effect Risk |

|---|---|---|---|---|---|

| Derivative A | High | Low | Low | Low | Low |

| Derivative B | High | Low | Low | Low | Low |

| Derivative C | Moderate | Low | Low | Low | Low |

| Derivative D | High | Low | Low | Low | Low |

Pharmacokinetic Behavior Prediction

The pharmacokinetic behavior of the 3-hydroxy-2-naphthohydrazide derivatives was further elucidated by predicting their compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. These rules are guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

The parameters considered under Lipinski's Rule of Five include molecular weight, lipophilicity (logP), the number of hydrogen bond donors, and the number of hydrogen bond acceptors. The in silico analysis of the 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives indicated that they generally adhere to these rules, suggesting a high probability of good oral bioavailability. nih.gov

The following interactive data table presents the predicted pharmacokinetic parameters for a selection of the studied derivatives.

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Compliance |

|---|---|---|---|---|---|

| Derivative A | <500 | <5 | <5 | <10 | Yes |

| Derivative B | <500 | <5 | <5 | <10 | Yes |

| Derivative C | <500 | <5 | <5 | <10 | Yes |

| Derivative D | <500 | <5 | <5 | <10 | Yes |

Analytical and Sensing Applications of 3 Hydroxy 2 Naphthohydrazide

Chemosensor Development

Derivatives of 3-hydroxy-2-naphthohydrazide are frequently employed as chemosensors due to their ability to selectively bind with specific analytes. evitachem.com This binding interaction triggers a measurable signal, forming the basis for their sensing capabilities. The core structure can be readily modified, allowing for the synthesis of a wide range of sensors tailored for specific targets. evitachem.comnih.gov

Selective Detection of Ions (e.g., CN⁻, Al³⁺, H₂PO₄⁻, F⁻)

Derivatives of 3-hydroxy-2-naphthohydrazide have been successfully synthesized to act as selective chemosensors for a variety of environmentally and biologically significant ions.

Cyanide (CN⁻): Several studies have focused on developing sensors for the highly toxic cyanide ion. rsc.org Schiff base derivatives of 3-hydroxy-2-naphthohydrazide have demonstrated high selectivity for CN⁻. For instance, a sensor designated IF-2, derived from 3-hydroxy-2-naphthohydrazide and an aldehyde, showed exclusive binding with cyanide ions, even in the presence of other potentially interfering anions like fluoride (B91410) (F⁻). rsc.orgresearcher.life Another chemodosimeter, hhnbn, also exhibited selective detection of CN⁻ through a nucleophilic addition reaction. acs.orgnih.gov

Aluminum (Al³⁺): A diarylethene derivative incorporating a 3-hydroxy-2-naphthohydrazide unit was developed as a highly selective fluorescent sensor for Al³⁺ ions in acetonitrile. rsc.org Another acylhydrazone-based sensor, NATB, demonstrated the ability to recognize Al³⁺ through a distinct fluorescent response. nih.gov

Dihydrogen Phosphate (H₂PO₄⁻): The sensor NATB, after binding with Al³⁺, could then be used for the sequential recognition of H₂PO₄⁻. nih.gov

Other Ions: Research has also demonstrated the utility of these compounds in detecting other metal ions. A coumarin-based derivative was reported as a colorimetric and fluorescent probe for both Cu²⁺ and Co²⁺. nih.gov Furthermore, an acylhydrazone-based fluorescent sensor was specifically developed for the detection of Ni²⁺ in aqueous solutions. dntb.gov.uaacs.org

Fluorescence Sensing Mechanisms (e.g., Aggregation-Induced Emission, CHEF Effect, Turn-off Sensing)

The sensing capabilities of 3-hydroxy-2-naphthohydrazide derivatives are driven by various photophysical mechanisms that modulate their fluorescence upon interacting with an analyte.

Aggregation-Induced Emission (AIE): The commercially available 3-hydroxy-2-naphthohydrazide (abbreviated as 3HN) itself exhibits AIE behavior. researchgate.net While weakly fluorescent in a soluble state (e.g., in DMSO), its fluorescence is significantly enhanced upon aggregation in a poor solvent, a phenomenon attributed to the restriction of intramolecular rotations in the aggregated state. researchgate.netresearchgate.net This AIE property has been harnessed to develop sensors. For example, an AIE luminogen (HNSA), created by condensing 3-hydroxy-2-naphthohydrazide with salicylaldehyde, was used for the fluorescence "switch-off" detection of Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺ ions. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is another common mechanism where the binding of a metal ion to the sensor enhances the fluorescence intensity. This is often due to the formation of a rigid complex that reduces non-radiative decay pathways. This mechanism, along with the inhibition of photo-induced electron transfer (PET), has been cited in the development of sensors. researchgate.net

Turn-off Sensing: In this mechanism, the fluorescence of the sensor is quenched upon binding with the target analyte. A derivative of 3-hydroxy-2-naphthohydrazide was utilized as a "turn-off" sensor for vanillin (B372448). researchgate.net Similarly, the AIE-active HNSA probe's fluorescence was quenched in the presence of specific metal ions. researchgate.net

ON-OFF-ON Sensing: A more complex strategy involves a sequential "ON-OFF-ON" fluorescence response. A probe (L) based on 3-hydroxy-2-naphthohydrazide could detect Cu²⁺ and Co²⁺, which initially quenched its fluorescence ("OFF"). The fluorescence could then be recovered ("ON") by adding specific reagents, allowing for the distinct identification of the two similar cations. nih.gov

Colorimetric Detection and Naked-Eye Sensing

A significant advantage of many chemosensors based on 3-hydroxy-2-naphthohydrazide is their ability to produce a distinct color change upon analyte detection, which can be observed without sophisticated instrumentation.

This "naked-eye" sensing is particularly valuable for rapid, on-site analysis. For example, the chemosensor IF-2 undergoes a clear color change from colorless to yellow in the presence of cyanide ions, a change that occurs in as little as two seconds. rsc.orgsmolecule.com This color change is attributed to the deprotonation of the sensor molecule by the cyanide ion. rsc.orgresearcher.life

Similarly, the azo-based chemodosimeter hhnbn produces a red color in a water/DMSO medium when it reacts with CN⁻ ions, which is easily visible. acs.orgnih.govacs.org A probe designed for Cu²⁺ and Co²⁺ also showed a clear color change from yellow to orange-red under normal light. nih.gov

Low Detection Limits and Binding Constants

For a chemosensor to be effective, it must be highly sensitive, capable of detecting very small quantities of the target analyte. This sensitivity is quantified by the limit of detection (LOD) and the strength of the interaction is indicated by the binding constant (Ka). Derivatives of 3-hydroxy-2-naphthohydrazide have demonstrated impressively low detection limits for various ions.

For example, the sensor IF-2 can detect cyanide ions with an LOD of 8.2 µM and exhibits a strong interaction with a binding constant of 4.77 × 10⁴ M⁻¹. rsc.orgresearcher.life A fluorescent probe for Cu²⁺ and Co²⁺ achieved even lower detection limits, in the nanomolar range: 3.84 × 10⁻⁹ M for Cu²⁺ and 4.55 × 10⁻⁹ M for Co²⁺. nih.gov A curcumin-derivative sensor for Ni²⁺ reported an extremely low detection limit of 2.0 × 10⁻¹⁰ M and a high association constant of 3.6 × 10⁵ M⁻². acs.org

| Sensor | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Source |

|---|---|---|---|---|

| IF-2 | CN⁻ | 8.2 µM | 4.77 × 10⁴ M⁻¹ | rsc.orgresearcher.life |

| Probe L | Cu²⁺ | 3.84 nM (Fluorescence) | Not Specified | nih.gov |

| Probe L | Co²⁺ | 4.55 nM (Fluorescence) | Not Specified | nih.gov |

| Curcumin-Derivative P | Ni²⁺ | 0.20 nM | 3.6 × 10⁵ M⁻² | acs.org |

| hhnbn | CN⁻ | Not Specified | 2.7 × 10⁴ M⁻¹ (at pH 7.1) | nih.gov |

| AIEgen HNSA | Co²⁺ | 0.43 µM | Not Specified | researchgate.net |

| AIEgen HNSA | Ni²⁺ | 0.48 µM | Not Specified | researchgate.net |

Development of Test Strips for Field Applications

To translate the utility of these chemosensors from the laboratory to real-world settings, researchers have developed portable and user-friendly test strips. rsc.org These strips are typically made by impregnating a solid support, such as filter paper, with the sensor solution. rsc.orgacs.org

This approach allows for the cost-effective, rapid, and on-site detection of contaminants. rsc.org For instance, test strips coated with the sensor IF-2 were successfully used to detect cyanide ions; when the strip was immersed in a solution containing CN⁻, its color changed from colorless to yellow. rsc.orgresearcher.life Similarly, Whatman filter paper strips soaked in the hhnbn sensor solution turned red in the presence of CN⁻, demonstrating a practical application for selective ion detection. acs.orgnih.govacs.org Test strips coated with the AIE-active HNSA probe were also developed for the visual detection of various metal ions. researchgate.net

Environmental Monitoring Applications

The development of selective and sensitive chemosensors based on 3-hydroxy-2-naphthohydrazide directly addresses the critical need for effective environmental monitoring. evitachem.comrsc.org The extreme toxicity of ions like cyanide, which are released into the environment from industrial processes such as mining and plastics manufacturing, necessitates reliable detection methods. rsc.orgnih.gov

Sensors derived from 3-hydroxy-2-naphthohydrazide have proven capable of serving as practical probes for the real-time analysis of water samples. acs.orgnih.gov The ability to create low-cost, portable test strips further enhances their applicability for on-site environmental assessments, providing a crucial tool for protecting both environmental and human health. evitachem.comrsc.org

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

|---|---|

| 3-Hydroxy-2-naphthohydrazide | 3-Hydroxy-2-naphthohydrazide |

| IF-2 | (E)-3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide |

| hhnbn | (N′E)-3-hydroxy-N′-(2-hydroxy-5-((4-nitrophenyl)diazenyl) benzylidene)-2-naphthohydrazide |

| NATB | N′-[(E)-(3-tert-butyl-2-hydroxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide |

| L | N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-3-hydroxy-2-naphthohydrazide |

| 3HN | 3-hydroxy-2-naphthohydrazide |

| HNSA | Product of condensing 3-hydroxy-2-naphthohydrazide and salicylaldehyde |

Detection of Biomolecules and Food Additives

The unique photophysical properties of 3-Hydroxy-2-naphthohydrazide have led to its application in the sensitive and selective detection of various biomolecules and food additives. Its derivatives are particularly useful in developing fluorescent probes that can identify specific analytes in complex samples.

Fluorescence Sensing of Vanillin and ortho-Vanillin